CCT239065-d7 -

CCT239065-d7

Catalog Number: EVT-1501884
CAS Number:
Molecular Formula: C₂₉H₂₂D₇N₇O₃S
Molecular Weight: 562.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CCT239065-d7 is a chemical compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is a deuterated derivative of CCT239065, which is known for its selective inhibition of certain protein kinases. This compound is particularly significant in research related to cancer therapy and other diseases where aberrant kinase activity plays a crucial role.

Source

CCT239065-d7 is synthesized through advanced organic chemistry techniques, often involving deuterated reagents to incorporate deuterium into the molecular structure. The original compound, CCT239065, was developed by researchers at Cancer Research Technology Limited, with further studies conducted by various academic institutions.

Classification

CCT239065-d7 falls under the classification of small molecule inhibitors, specifically targeting protein kinases involved in signaling pathways that regulate cell growth and proliferation. Its classification as a deuterated compound also places it within the category of isotopically labeled compounds, which are used for tracing and analytical purposes in biochemical research.

Synthesis Analysis

Methods

The synthesis of CCT239065-d7 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for kinase inhibition.
  2. Deuteration: Deuterated solvents and reagents are utilized to replace specific hydrogen atoms with deuterium. This process often involves reactions such as deuterated alkylation or reduction.
  3. Purification: After synthesis, the product undergoes purification techniques such as chromatography to isolate CCT239065-d7 from by-products and unreacted materials.

Technical Details

The technical aspects of synthesizing CCT239065-d7 require precision in controlling reaction conditions, including temperature, pH, and reaction time. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

CCT239065-d7 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's structure can be depicted as follows:

  • Core Structure: The core scaffold typically includes a heterocyclic ring system that interacts with the ATP-binding site of target kinases.
  • Deuterium Labeling: Specific positions in the molecule are substituted with deuterium atoms, which can be identified through spectroscopic methods.

Data

The molecular formula of CCT239065-d7 is often represented as C_xH_yD_zN_wO_v, where x, y, z, w, and v are integers representing the number of each atom type in the molecule. The exact values depend on the specific synthetic route taken.

Chemical Reactions Analysis

Reactions

CCT239065-d7 participates in several chemical reactions relevant to its function as a kinase inhibitor:

  1. Binding Affinity: The compound exhibits high binding affinity for target kinases, which can be quantified using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  2. Metabolic Stability: Studies on its metabolic stability reveal how CCT239065-d7 is processed in biological systems, including potential pathways for phase I and phase II metabolism.

Technical Details

The reactions involving CCT239065-d7 are typically studied under controlled laboratory conditions to assess kinetic parameters and inhibition profiles against various kinases.

Mechanism of Action

Process

CCT239065-d7 exerts its pharmacological effects primarily through competitive inhibition of protein kinases. By binding to the ATP-binding site of these enzymes, it prevents ATP from interacting with the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Data

Research has demonstrated that CCT239065-d7 shows selectivity towards certain kinases over others, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy. In vitro assays provide data on IC50 values (the concentration required to inhibit 50% of enzyme activity), which are essential for understanding its potency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CCT239065-d7 is typically a solid at room temperature.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: CCT239065-d7 can participate in various chemical reactions typical for small molecules, including nucleophilic substitutions and electrophilic additions.

Relevant data from studies on similar compounds indicate that deuteration may enhance metabolic stability compared to non-deuterated analogs.

Applications

CCT239065-d7 serves several scientific purposes:

  1. Research Tool: It is utilized as a research tool to elucidate kinase signaling pathways in cancer biology.
  2. Drug Development: The compound's profile aids in the development of new therapeutics targeting specific kinases implicated in disease processes.
  3. Analytical Chemistry: As a deuterated compound, it is used in mass spectrometry and other analytical techniques to improve detection sensitivity and accuracy.

Properties

Product Name

CCT239065-d7

Molecular Formula

C₂₉H₂₂D₇N₇O₃S

Molecular Weight

562.69

Synonyms

N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-urea-d7;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.